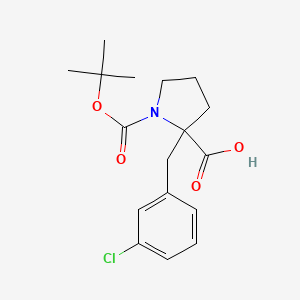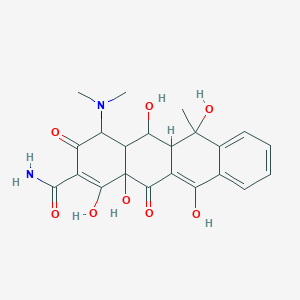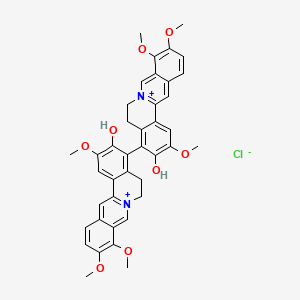![molecular formula C6H12O6 B3327596 D-[6,6'-2H2]galactose CAS No. 35669-34-2](/img/structure/B3327596.png)
D-[6,6'-2H2]galactose
描述
D-[6,6’-2H2]galactose is a deuterium-labeled form of D-galactose, a naturally occurring monosaccharide. The deuterium atoms replace the hydrogen atoms at the 6th carbon position, making it a valuable compound for various scientific studies, particularly in metabolic and biochemical research. D-galactose is a C4 epimer of glucose and is commonly found in dairy products, fruits, and vegetables.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-[6,6’-2H2]galactose typically involves the deuteration of D-galactose. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often carried out under mild conditions to preserve the integrity of the galactose molecule.
Industrial Production Methods
Industrial production of D-[6,6’-2H2]galactose involves large-scale deuteration processes. These processes utilize advanced catalytic systems and deuterium sources to achieve high yields and purity. The deuterated compound is then purified using techniques such as crystallization and chromatography to ensure its suitability for research applications.
化学反应分析
Types of Reactions
D-[6,6’-2H2]galactose undergoes various chemical reactions similar to those of D-galactose. These include:
Oxidation: D-galactose can be oxidized to form D-galactonic acid, D-galactaric acid, and D-galacturonic acid.
Reduction: Reduction of D-galactose produces D-galactitol.
Substitution: Galactose can participate in substitution reactions, particularly in the formation of glycosidic bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or enzymatic conditions are often employed to facilitate glycosidic bond formation.
Major Products
Oxidation: D-galactonic acid, D-galactaric acid, D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various glycosides depending on the substituent.
科学研究应用
D-[6,6’-2H2]galactose is extensively used in scientific research due to its unique properties:
Biology: Used in studies of cell signaling and glycosylation processes.
Medicine: Investigated for its role in diagnosing and understanding metabolic disorders such as galactosemia.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and other analytical techniques.
作用机制
The primary pathway for the metabolism of D-galactose, including its deuterated form, is the Leloir pathway. This pathway involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase (GALM), followed by phosphorylation and subsequent conversion to glucose-1-phosphate . The deuterium atoms in D-[6,6’-2H2]galactose allow for detailed tracking of these metabolic processes using NMR spectroscopy and other analytical methods.
相似化合物的比较
Similar Compounds
D-galactose: The non-deuterated form, commonly found in nature.
D-glucose: A C4 epimer of D-galactose, widely studied in metabolic research.
D-mannose: Another hexose sugar with similar properties.
Uniqueness
D-[6,6’-2H2]galactose is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in both basic and applied sciences.
属性
IUPAC Name |
(3R,4S,5R,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-HSGLPCGISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)

![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)


![5,5'-[Ethane-1,2-diylbis(oxy)]bis(5-oxopentanoic acid)](/img/structure/B3327586.png)


